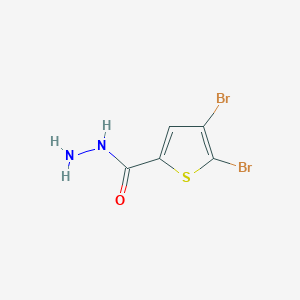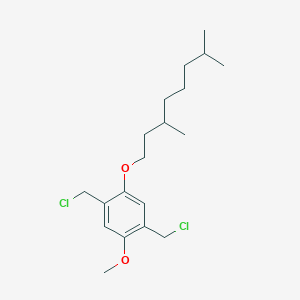![molecular formula C7H8N4O B062442 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 175965-65-8](/img/structure/B62442.png)
8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine
概要
説明
Synthesis Analysis
The synthesis of triazolopyridines, including compounds similar to "8-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine," often involves cyclization reactions and metal-free synthetic strategies. For example, Zheng et al. (2014) describe a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, showcasing the efficiency of phenyliodine bis(trifluoroacetate)-mediated annulation for constructing the triazolopyridine skeleton (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines is characterized by X-ray diffraction, FT-IR spectroscopy, and theoretical methods like Hartree-Fock (HF) and Density Functional Theory (DFT). Gumus et al. (2018) provided detailed insights into the molecular structure, including bond lengths, angles, and vibrational frequencies, of a closely related compound, highlighting the importance of theoretical calculations in understanding structural parameters (Gumus et al., 2018).
Chemical Reactions and Properties
Triazolopyridines undergo various chemical reactions, including acylation, annulation, and coupling reactions, leading to a wide range of derivatives with potential biological activities. For instance, Ibrahim et al. (2011) demonstrated the facile and efficient synthesis of triazolopyridine derivatives via cyanoacetylation reactions, showcasing the versatility of these compounds in organic synthesis (Ibrahim et al., 2011).
Physical Properties Analysis
The physical properties, including crystalline structure and vibrational spectra of triazolopyridines, provide insights into their stability and reactivity. Dolzhenko et al. (2011) discussed the crystallization and hydrogen bonding patterns of a triazolopyridine derivative, highlighting the molecular arrangements and interactions contributing to the compound's stability (Dolzhenko et al., 2011).
Chemical Properties Analysis
The chemical properties of triazolopyridines, such as reactivity towards different reagents and conditions, are crucial for their application in synthesis and potential biological activities. The tandem C-N coupling/Boulton-Katritzky rearrangement reactions, as described by Xiong et al. (2022), offer a rapid access to functionalized triazolopyridines, demonstrating the compound's reactivity and potential for further modification (Xiong et al., 2022).
科学的研究の応用
1. Microwave-Mediated Synthesis
- Summary of Application: This research presents a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions .
- Methods of Application: The tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
- Results or Outcomes: The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
2. Pharmacological Potentials
- Summary of Application: Triazole compounds, including 1,2,4-triazolo[1,5-a]pyridine, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- Methods of Application: The review paper analyzes the synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
- Results or Outcomes: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
3. Anticancer Agents
- Summary of Application: A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized as anticancer agents .
- Methods of Application: The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .
- Results or Outcomes: Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells . It also exhibited significant inhibitory effects on the ERK signaling pathway .
4. Treatment of Alzheimer’s Disease and Insomnia
- Summary of Application: Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety can be used for the treatment of Alzheimer’s disease and insomnia .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these treatments are not specified in the source .
5. Antimicrobial Agents
- Summary of Application: Azoles, including [1,2,4]triazolo[1,5-a]pyrimidine, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant. So, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
6. Fatty Acid-Binding Proteins (FABPs) Inhibitors
- Summary of Application: Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these treatments are not specified in the source .
特性
IUPAC Name |
8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWVYDCURGHICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461539 | |
| Record name | 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine | |
CAS RN |
175965-65-8 | |
| Record name | 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

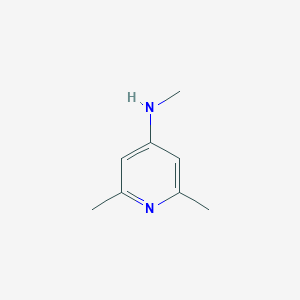

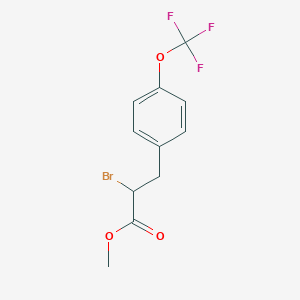
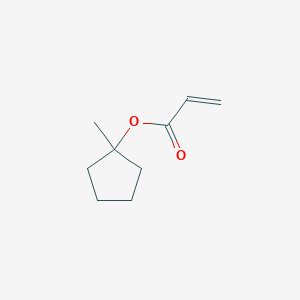
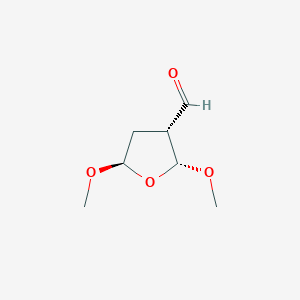

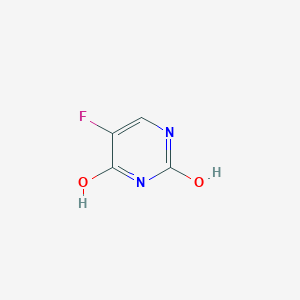
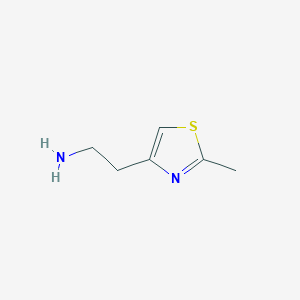
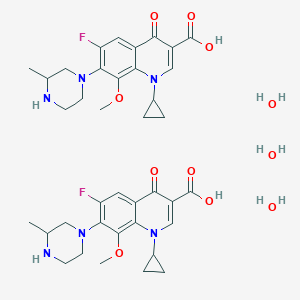
![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
